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Compound of Interest

Compound Name:
Octadecyl 4-

chlorobenzenesulfonate

Cat. No.: B130724 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for Octadecyl 4-chlorobenzenesulfonate, a valuable building block in the synthesis of various

organic compounds. Due to the limited availability of direct experimental spectra for this

specific molecule, this document presents a detailed prediction of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are

derived from the analysis of its constituent precursors, 1-octadecanol and 4-

chlorobenzenesulfonyl chloride. Additionally, a detailed experimental protocol for its synthesis is

provided, adapted from established methods for the preparation of alkyl arenesulfonates.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Octadecyl 4-
chlorobenzenesulfonate (CAS: 34184-41-3, Molecular Formula: C₂₄H₄₁ClO₃S, Molecular

Weight: 445.10 g/mol ).

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 7.85 d 2H Ar-H (ortho to SO₂OR)

~ 7.50 d 2H Ar-H (ortho to Cl)

~ 4.15 t 2H -O-CH₂-CH₂-

~ 1.65 p 2H -O-CH₂-CH₂-

~ 1.25 br s 30H -(CH₂)₁₅-CH₃

~ 0.88 t 3H -CH₂-CH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
Chemical Shift (ppm) Assignment

~ 141.0 C-Cl

~ 135.0 C-SO₂OR

~ 129.5 CH (aromatic)

~ 129.0 CH (aromatic)

~ 71.0 -O-CH₂-

~ 32.0 -CH₂-CH₂- (from octadecyl chain)

~ 29.7 (multiple peaks) -(CH₂)₁₄- (from octadecyl chain)

~ 29.4 -CH₂-CH₂- (from octadecyl chain)

~ 28.5 -O-CH₂-CH₂-

~ 25.5 -CH₂-CH₃

~ 22.7 -CH₂-CH₃

~ 14.1 -CH₃

Table 3: Predicted IR Data
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Weak C-H stretch (aromatic)

2955-2845 Strong C-H stretch (aliphatic)

~ 1585 Medium C=C stretch (aromatic)

~ 1470 Medium C-H bend (aliphatic)

1370-1340 Strong S=O stretch (asymmetric)

1190-1160 Strong S=O stretch (symmetric)

1100-1000 Strong C-O stretch, S-O stretch

~ 830 Strong
C-H bend (para-substituted

aromatic)

~ 740 Medium C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity Assignment

444/446 Moderate
[M]⁺ (isotopic pattern due to

³⁵Cl/³⁷Cl)

253 High
[CH₃(CH₂)₁₇]⁺ (Octadecyl

cation)

191/193 High [ClC₆H₄SO₃]⁺

175/177 Moderate [ClC₆H₄SO₂]⁺

111/113 Moderate [ClC₆H₄]⁺

Experimental Protocol: Synthesis of Octadecyl 4-
chlorobenzenesulfonate
This protocol describes a general method for the synthesis of Octadecyl 4-
chlorobenzenesulfonate via the reaction of 1-octadecanol with 4-chlorobenzenesulfonyl
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chloride in the presence of a base.

Materials:

1-Octadecanol

4-Chlorobenzenesulfonyl chloride[1]

Pyridine or Triethylamine

Dichloromethane (DCM) or other suitable aprotic solvent

Saturated aqueous sodium bicarbonate solution

Anhydrous magnesium sulfate or sodium sulfate

Hexane

Ethyl acetate

Procedure:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a

nitrogen inlet, dissolve 1-octadecanol (1.0 eq) in anhydrous dichloromethane.

Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine or

triethylamine (1.2 eq) dropwise.

Addition of Sulfonyl Chloride: To the cooled solution, add a solution of 4-

chlorobenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over a

period of 30 minutes.

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-

24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous

sodium bicarbonate solution. Separate the organic layer, and wash it successively with water

and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: Purify the crude product by column chromatography on silica gel using a

hexane-ethyl acetate gradient to afford the pure Octadecyl 4-chlorobenzenesulfonate.

Characterization: Characterize the final product using NMR, IR, and MS to confirm its identity

and purity.

Visualizations
The following diagrams illustrate the key processes involved in the synthesis and analysis of

Octadecyl 4-chlorobenzenesulfonate.

Caption: Synthetic workflow for Octadecyl 4-chlorobenzenesulfonate.

Caption: Workflow for spectroscopic analysis of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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